molecular formula C13H8Cl2N2O B154699 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine CAS No. 6626-40-0

7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine

Cat. No.: B154699
CAS No.: 6626-40-0
M. Wt: 279.12 g/mol
InChI Key: KHPZCNJKNIHKPI-UHFFFAOYSA-N
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Description

7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a benzo[b]-1,5-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine typically involves the reaction of 2,4-dichlorobenzoic acid with 6-methoxypyridin-3-amine. The reaction is carried out in 2-propanol at a reflux temperature of 140°C for approximately 3 hours. This process yields a pale yellow precipitate, which is then filtered to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones or other oxidized forms.

    Reduction Products: Dihydro derivatives with reduced aromaticity.

Scientific Research Applications

7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies. Additionally, it may inhibit certain enzymes involved in critical biological pathways, further contributing to its therapeutic effects .

Comparison with Similar Compounds

    7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridinium chloride: A derivative with similar structural features but different counterions.

    2-Methoxy-7-chloro-10-(4’-hydroxyphenyl)amino-benzo[b]-1,5-naphthyridine: Another related compound with a hydroxyphenyl group.

Uniqueness: 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

7,10-dichloro-2-methoxybenzo[b][1,5]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c1-18-11-5-4-9-13(17-11)12(15)8-3-2-7(14)6-10(8)16-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPZCNJKNIHKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216459
Record name 1-Aza-6,9-dichloro-2-methoxyacridine
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Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-40-0
Record name 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
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Record name 1-Aza-6,9-dichloro-2-methoxyacridine
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Record name 6626-40-0
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Record name 1-Aza-6,9-dichloro-2-methoxyacridine
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Record name 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine
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Record name 1-AZA-6,9-DICHLORO-2-METHOXYACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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